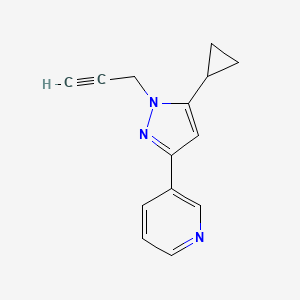

3-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Description

Properties

IUPAC Name |

3-(5-cyclopropyl-1-prop-2-ynylpyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-2-8-17-14(11-5-6-11)9-13(16-17)12-4-3-7-15-10-12/h1,3-4,7,9-11H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTYYTILOWAWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=CC(=N1)C2=CN=CC=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine (CAS Number: 2092715-43-8) belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity associated with this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 226.28 g/mol. The structure features a pyridine ring fused with a pyrazole moiety, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 226.28 g/mol |

| CAS Number | 2092715-43-8 |

Antimicrobial Activity

Research indicates that derivatives of pyrazole and pyridine compounds exhibit significant antimicrobial properties. A study on related compounds demonstrated effectiveness against various bacterial strains, suggesting that the presence of the pyrazole ring enhances antibacterial activity due to its ability to interact with microbial enzymes .

Antitumor Properties

Compounds similar to this compound have shown promise in cancer research. For instance, derivatives were tested against human melanoma cell lines, exhibiting selective cytotoxicity when activated by light, indicating potential for photodynamic therapy applications .

Neuroprotective Effects

Some studies have highlighted the neuroprotective effects of pyridine derivatives. The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can also be attributed to its structural features. The cyclopropyl group and the alkyne substituent play crucial roles in enhancing its interaction with biological targets. SAR studies indicate that modifications in these groups can lead to improved potency and selectivity against specific targets .

Case Studies

- Antibacterial Efficacy : A comparative study evaluated several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structures to this compound displayed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong antitumor potential. These findings suggest that compounds containing the pyrazole-pyridine scaffold may serve as lead candidates for further development in oncology .

Scientific Research Applications

Overview

3-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features that include a pyrazole ring and a pyridine moiety. This compound has been explored for various applications, particularly in the fields of drug development and organic synthesis.

Medicinal Chemistry

Pharmaceutical Development : The compound serves as a valuable building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have shown potential as inhibitors of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition could lead to antidepressant effects, making it a candidate for further research in treating depression and anxiety disorders.

Cytotoxic Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. This suggests potential applications in cancer therapy, where compounds that can selectively induce apoptosis in cancer cells are highly sought after.

Organic Synthesis

Synthetic Precursor : this compound is utilized as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for further modifications that can yield new compounds with diverse biological activities .

Multicomponent Reactions : The compound can be involved in multicomponent reactions, which are essential in generating libraries of compounds for biological screening. This approach enhances the efficiency of drug discovery processes by enabling the rapid synthesis of diverse chemical entities .

Industrial Applications

Agrochemicals : The compound's derivatives may find applications in developing agrochemicals, particularly as herbicides or fungicides. The structural characteristics that confer biological activity could lead to effective agents for pest control.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to a class of pyridine-pyrazole hybrids. Key structural differences among analogs include:

- Substituent Position : The pyridine attachment (e.g., 2- vs. 3-position) and pyrazole substituents (e.g., cyclopropyl, halogenated aryl, or alkoxy groups).

- Functional Groups: Propargyl groups (prop-2-yn-1-yl) versus phenoxy, ethoxy, or methyl groups.

Physicochemical Properties

- Molecular Weight: The propargyl group in the target compound reduces molecular weight compared to bulkier substituents (e.g., phenoxy groups in 8o).

- Solubility: Propargyl and cyclopropyl groups may enhance lipophilicity relative to polar substituents like ethoxy or fluorophenoxy groups .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows these key stages:

- Construction of the pyrazole ring with the desired substituents (cyclopropyl and propargyl groups).

- Formation of the pyridine-pyrazole linkage at the 3-position of the pyridine ring.

- Functional group transformations to introduce or modify substituents such as the propargyl group.

Preparation of the Pyrazole Core

2.1 Cyclocondensation Approach

Reference Example:

A related synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine was achieved by:

- Formation of cyclopropyl-substituted aldehydes via Grignard reaction.

- Condensation with aromatic aldehydes to form α,β-unsaturated ketones.

- Cyclisation with hydrazine hydrate to yield the pyrazole ring with cyclopropyl substitution.

This approach can be adapted to the pyridine system by selecting appropriate pyridine-based aldehydes or ketones.

Formation of the Pyridine-Pyrazole Linkage

3.1 Cyclization Using Hydrazinopyridine

A key intermediate for linking the pyrazole to the pyridine ring is 3-hydrazinopyridine. This compound can be cyclized with α,β-unsaturated nitriles or ketones to form the pyrazole ring fused to the pyridine.

- For example, 3-hydrazinopyridine dihydrochloride reacts with 3-ethoxyacrylonitrile in an aliphatic alcohol solvent to give 3-(3-amino-1H-pyrazol-1-yl)pyridine.

- Subsequent functional group transformations (e.g., Sandmeyer reaction) can modify substituents on the pyrazole ring.

3.2 Sandmeyer Reaction for Substituent Modification

The amino group at the 3-position of the pyrazole can be converted to chloro or other substituents using diazotization followed by copper-catalyzed substitution:

- Treatment of the amino-pyrazole intermediate with aqueous hydrochloric acid and sodium nitrite at low temperature forms a diazonium salt.

- Reaction with copper(I) chloride yields the chloro-substituted pyrazole derivative.

This method is useful for introducing or modifying substituents on the pyrazole ring after cyclization.

Introduction of the Propargyl Group

The N-1 propargyl substituent is typically introduced by N-alkylation of the pyrazole nitrogen using propargyl halides:

- The pyrazole intermediate is reacted with propargyl bromide or propargyl chloride in the presence of a base such as potassium carbonate or sodium hydride.

- This reaction selectively alkylates the N-1 position of the pyrazole ring, yielding the 1-(prop-2-yn-1-yl) substituent.

Summary of a Representative Synthetic Route

| Step | Reaction Type | Starting Material(s) | Conditions/Notes | Product/Intermediate |

|---|---|---|---|---|

| 1 | Cyclocondensation | 3-hydrazinopyridine dihydrochloride + 3-ethoxyacrylonitrile | In (C1-C4) aliphatic alcohol, 25–100 °C, with alkali metal alkoxide | 3-(3-amino-1H-pyrazol-1-yl)pyridine |

| 2 | Sandmeyer Reaction (Diazotization + CuCl substitution) | 3-(3-amino-1H-pyrazol-1-yl)pyridine + NaNO2 + CuCl | Aqueous HCl, 0–25 °C, followed by CuCl addition, pH adjustment | 3-(3-chloro-1H-pyrazol-1-yl)pyridine |

| 3 | N-Alkylation | Pyrazole intermediate + Propargyl bromide | Base (e.g., K2CO3), solvent (e.g., DMF), room temperature | 1-(prop-2-yn-1-yl)-substituted pyrazole-pyridine |

| 4 | Introduction of Cyclopropyl Group | Via cyclopropyl-substituted α,β-unsaturated ketones or aldehydes in initial steps | Grignard reaction or condensation with cyclopropyl reagents | Cyclopropyl-substituted pyrazole moiety |

Research Findings and Notes

- The cyclocondensation method using hydrazinopyridine and α,β-unsaturated nitriles is advantageous due to commercially available starting materials and mild reaction conditions.

- The Sandmeyer reaction allows for efficient conversion of amino groups to chloro groups on the pyrazole ring, facilitating further functionalization.

- N-alkylation with propargyl halides is a straightforward method to introduce the propargyl group on the pyrazole nitrogen, critical for the final compound structure.

- Cyclopropyl substituents can be introduced via Grignard reagents or condensation reactions with cyclopropyl-containing aldehydes or ketones, as demonstrated in related pyrazole derivatives.

- The overall synthetic route requires careful control of reaction temperatures (often 0–25 °C for diazotization) and stoichiometry to maximize yields and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.